Calcium hexafluorosilicate dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

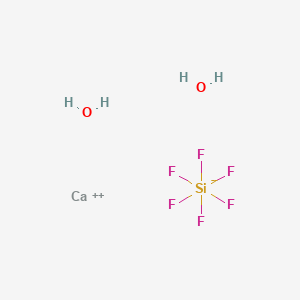

Calcium hexafluorosilicate dihydrate is an inorganic compound with the chemical formula CaSiF₆·2H₂O. It is a colorless, crystalline solid that belongs to the class of hexafluorosilicates. This compound is known for its unique structural properties and its applications in various industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium hexafluorosilicate dihydrate can be synthesized by reacting calcium carbonate (CaCO₃) or calcium nitrate (Ca(NO₃)₂) with hexafluorosilicic acid (H₂SiF₆). The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{CaCO}_3 + \text{H}_2\text{SiF}_6 \rightarrow \text{CaSiF}_6 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting a large excess of calcium carbonate or calcium nitrate with a high concentration of hexafluorosilicic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium hexafluorosilicate dihydrate primarily undergoes substitution reactions. It can react with various metal cations to form different fluorosilicate salts.

Common Reagents and Conditions:

Reagents: Hexafluorosilicic acid, calcium carbonate, calcium nitrate.

Conditions: Aqueous medium, controlled temperature and pH.

Major Products:

Calcium hexafluorosilicate: Formed by the reaction of calcium carbonate or calcium nitrate with hexafluorosilicic acid.

Carbon dioxide and water: By-products of the reaction with calcium carbonate.

Wissenschaftliche Forschungsanwendungen

Dental Applications

Calcium hexafluorosilicate dihydrate plays a significant role in dentistry, particularly in the treatment of dental caries and hypersensitivity.

- Dentin Hypersensitivity Treatment : Research shows that calcium hexafluorosilicate can induce calcium phosphate precipitation from saliva, leading to the occlusion of dentin tubules. This mechanism is crucial for alleviating dentin hypersensitivity, as it helps to block pathways that transmit pain signals .

- Remineralization of Enamel : Studies have demonstrated that calcium hexafluorosilicate can enhance the remineralization of demineralized enamel surfaces. A comparative study involving various remineralization agents found that calcium hexafluorosilicate exhibited significant effectiveness in increasing microhardness and calcium content in treated lesions .

- Root Canal Treatments : In endodontics, this compound is used as an intracanal medicament and pulp-capping agent. Its fluoride-releasing properties contribute to the prevention of secondary caries and promote healing in dental tissues.

Materials Science

This compound is utilized in materials science for its unique physical and chemical properties.

- Cement Additive : The compound is employed as an additive in cement formulations to improve mechanical properties and durability. Its incorporation can enhance the resistance of cement-based materials to environmental degradation .

- Synthesis of Fluoride Compounds : In chemical synthesis, calcium hexafluorosilicate serves as a precursor for producing various fluoride compounds. Its ability to release fluoride ions upon hydrolysis makes it useful in reactions requiring fluoride.

Environmental Remediation

The compound is also applied in environmental science, particularly in the treatment of wastewaters containing fluoride.

- Fluoride Recovery : this compound has been investigated for recovering calcium fluoride from highly contaminated fluoric wastewaters. The process involves neutralization and purification techniques that effectively reduce fluoride concentrations in wastewater streams .

- Soil Amendment : In agriculture, calcium hexafluorosilicate can be used as a soil amendment to improve soil quality while providing a controlled release of fluoride, which can benefit certain crops that require this micronutrient .

Case Study 1: Efficacy in Dentin Hypersensitivity

A study involving human extracted teeth demonstrated that dentin disks treated with calcium hexafluorosilicate showed significant occlusion of dentin tubules compared to untreated controls. This occlusion was measured using scanning electron microscopy, confirming the compound's effectiveness in treating dentin hypersensitivity .

Case Study 2: Remineralization Potential

In an experiment assessing the remineralization potential of various agents on artificial carious lesions, calcium hexafluorosilicate was found to significantly increase the microhardness of enamel surfaces after 30 days of treatment compared to control groups. This highlights its potential as a therapeutic agent in preventive dentistry .

Wirkmechanismus

The mechanism of action of calcium hexafluorosilicate dihydrate involves the release of fluoride ions (F⁻) in aqueous solutions. These fluoride ions can interact with various biological and chemical systems, leading to the formation of stable complexes. The compound’s effects are primarily due to its ability to release fluoride ions, which can inhibit the activity of certain enzymes and disrupt biological processes .

Vergleich Mit ähnlichen Verbindungen

- Sodium hexafluorosilicate (Na₂SiF₆)

- Potassium hexafluorosilicate (K₂SiF₆)

- Magnesium hexafluorosilicate (MgSiF₆)

- Strontium hexafluorosilicate (SrSiF₆)

Comparison: Calcium hexafluorosilicate dihydrate is unique due to its specific crystal structure and the presence of water molecules in its lattice. Unlike sodium and potassium hexafluorosilicates, which are more soluble in water, this compound is less soluble and forms a stable crystalline structure. This property makes it particularly useful in applications where controlled release of fluoride ions is desired .

Biologische Aktivität

Calcium hexafluorosilicate dihydrate (CaSiF₆·2H₂O) is a compound that has garnered attention in various fields, particularly in dentistry and environmental science, due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and implications for health and industry, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of calcium carbonate or calcium nitrate with hexafluorosilicic acid. The general reaction can be represented as follows:

This compound typically exists as a white crystalline solid and is soluble in water, where it undergoes hydrolysis to release fluoride ions (F⁻) and silicic acid (H₄SiO₄) into solution.

The biological activity of this compound primarily stems from the release of fluoride ions upon hydrolysis. These fluoride ions are known for their role in dental health, particularly in the prevention of dental caries. The mechanism involves:

- Inhibition of Enzymatic Activity : Fluoride can inhibit the activity of certain enzymes involved in bacterial metabolism, thereby reducing the ability of oral bacteria to produce acids that lead to tooth decay.

- Formation of Fluorapatite : Fluoride ions can react with hydroxyapatite in tooth enamel to form fluorapatite, which is more resistant to acid dissolution than hydroxyapatite itself.

Dental Health

This compound has been investigated for its potential use in dental treatments due to its fluoride content. Studies have shown that it can enhance remineralization processes in enamel and dentin, making it a promising agent for anti-caries applications.

Case Study : A clinical trial examined the effectiveness of fluoride varnish containing calcium hexafluorosilicate in preventing caries in children. Results indicated a significant reduction in caries incidence compared to control groups receiving no treatment.

Environmental Impact

In environmental contexts, this compound is utilized for its ability to bind with heavy metals and other contaminants, aiding in wastewater treatment processes. Its use has been documented in the recovery of calcium fluoride from highly contaminated fluoric waste streams .

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its potential toxicity. High concentrations of fluoride can lead to fluorosis and other health issues. The following table summarizes key toxicological data:

| Exposure Route | Effect | Reference |

|---|---|---|

| Oral | Dental fluorosis | ATSDR Toxic Profile |

| Dermal | Skin irritation | PubChem |

| Inhalation | Respiratory irritation | NCBI |

Research Findings

Recent studies have focused on the biological interactions of this compound with various biological systems. Notable findings include:

- Fluoride Bioavailability : Research indicates that the bioavailability of fluoride from calcium hexafluorosilicate is influenced by pH levels and the presence of competing ions, which can affect its efficacy in dental applications.

- Environmental Remediation : Studies have demonstrated that calcium hexafluorosilicate can effectively reduce heavy metal concentrations in contaminated water sources, showcasing its dual role as both a dental agent and an environmental remediator .

Eigenschaften

IUPAC Name |

calcium;hexafluorosilicon(2-);dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.F6Si.2H2O/c;1-7(2,3,4,5)6;;/h;;2*1H2/q+2;-2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVNHHNEOXCJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.F[Si-2](F)(F)(F)(F)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaF6H4O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.